N,N-Dimethyl-p-(3,4-xylylazo)aniline

説明

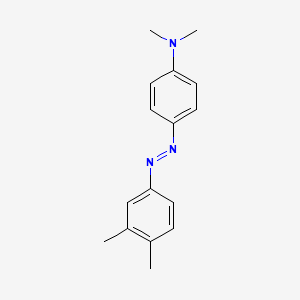

N,N-Dimethyl-p-(3,4-xylylazo)aniline (CAS 3025-73-8) is an azo compound with the molecular formula C₁₆H₁₉N₃ and a molecular weight of 253.34 g/mol. Its IUPAC name is 4-(3,4-dimethylphenyl)diazenyl-N,N-dimethylaniline, featuring a dimethylamino group (-N(CH₃)₂) at the para position of one benzene ring and 3,4-dimethyl substituents on the adjacent phenyl ring .

特性

CAS番号 |

3025-73-8 |

|---|---|

分子式 |

C16H19N3 |

分子量 |

253.34 g/mol |

IUPAC名 |

4-[(3,4-dimethylphenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C16H19N3/c1-12-5-6-15(11-13(12)2)18-17-14-7-9-16(10-8-14)19(3)4/h5-11H,1-4H3 |

InChIキー |

ILUWGGAOQJAFCM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C |

製品の起源 |

United States |

準備方法

Coupling with 3,4-Dimethylphenol

In alkaline conditions (pH 10–12), 3,4-dimethylphenol (0.12 mol) is dissolved in 10% NaOH. The diazonium salt solution is added slowly at 0–10°C, yielding a bright orange precipitate. The reaction completes within 2 hours, with a yield of 85–90% after recrystallization from ethanol.

Coupling with 3,4-Dimethylaniline

Under acidic conditions (pH 4–6), 3,4-dimethylaniline (0.12 mol) is dissolved in dilute HCl. The diazonium salt is added at 5–15°C, forming a deep red product. This method achieves a lower yield (70–75%) due to competing side reactions but offers faster kinetics (1 hour).

Optimization of Reaction Parameters

The coupling efficiency depends on pH, temperature, and solvent selection. Comparative data are summarized below:

| Parameter | 3,4-Dimethylphenol | 3,4-Dimethylaniline |

|---|---|---|

| Optimal pH | 10–12 | 4–6 |

| Temperature (°C) | 0–10 | 5–15 |

| Reaction Time (h) | 2 | 1 |

| Yield (%) | 85–90 | 70–75 |

| Solvent | Ethanol-Water | Aqueous HCl |

Alkaline conditions favor phenolic coupling components, while acidic media stabilize aniline derivatives. Elevated temperatures (>20°C) reduce yields due to diazonium salt decomposition.

Purification and Characterization

Crude N,N-Dimethyl-p-(3,4-xylylazo)aniline is purified via vacuum distillation or recrystallization. Patent CN102249933A advocates benzene extraction followed by vacuum distillation (164–165°C at 43 mmHg), achieving 99.8% purity. Recrystallization from ethanol-water (3:1) removes polymeric byproducts, yielding needle-like crystals with a melting point of 132–134°C.

Characterization by FT-IR confirms the azo bond (N=N stretch at 1,450–1,550 cm⁻¹) and aromatic C-H bends (750–850 cm⁻¹). UV-Vis spectroscopy shows λₘₐₓ at 480 nm in ethanol, consistent with conjugated azo chromophores.

Catalytic and Solvent Effects

While azo coupling typically requires no catalysts, buffering agents enhance reaction consistency. Patent CN104250215A highlights the use of phosphoric acid-sodium dihydrogen phosphate buffer (pH 3) in hydrogenation reactions, which could stabilize diazonium salts in acidic coupling. Solvent polarity also influences yields:

-

Polar solvents (e.g., ethanol) : Improve solubility of phenolic coupling agents but may protonate the diazonium ion.

-

Nonpolar solvents (e.g., benzene) : Reduce side reactions but limit reagent miscibility.

Industrial Scalability and Environmental Considerations

Scaling production requires addressing solvent recovery and waste minimization. Patent CN102249933A emphasizes benzene recycling via azeotropic distillation, reducing environmental impact. Alternative solvents like ethyl acetate offer greener profiles but require higher temperatures for diazotization.

化学反応の分析

科学研究への応用

N,N-ジメチル-p-(3,4-キシリルアゾ)アニリンは、科学研究において幅広い用途がある。

化学: さまざまな物質の検出と定量のために、分析化学で染料として使用される。

生物学: 顕微鏡下で細胞成分を可視化するために、染色技術に使用される。

医学: 薬物送達システムや診断ツールとしての潜在的な用途について調査されている。

工業: 着色プラスチック、繊維、インクの製造に使用される。

科学的研究の応用

N,N-Dimethyl-p-(3,4-xylylazo)aniline has a wide range of applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized in the production of colored plastics, textiles, and inks.

作用機序

類似化合物の比較

N,N-ジメチル-p-(3,4-キシリルアゾ)アニリンは、以下のような他のアゾ化合物と比較することができる。

メチルオレンジ: 同様のアゾ構造を持つ、よく使用されるpH指示薬。

スーダンIII: 生物学的サンプル中の脂質染色に使用される染料。

分散オレンジ3: 繊維産業で使用される染料。

N,N-ジメチル-p-(3,4-キシリルアゾ)アニリンの独自性は、芳香環における特定の置換パターンにあり、これは溶解性、安定性、色などの異なる化学的および物理的特性を与える。

類似化合物との比較

N,N-Dimethyl-p-(2,3-xylylazo)aniline (CAS 18997-62-1)

- Structure : 2,3-dimethylphenyl substituent instead of 3,4-dimethyl.

- Molecular Formula : C₁₆H₁₉N₃ (same as subject compound).

- Toxicity: TDLo (oral rat): 1075 mg/kg over 8 weeks (carcinogenic) . Mutagenicity: Positive Ames test (4 µg/plate) .

- Safety: Higher carcinogenic potency than the 3,4-dimethyl analog due to substituent position differences .

3',5'-Difluoro-4-dimethylaminoazobenzene (CAS 3582-17-0)

3',4'-Diethyl-4-dimethylaminoazobenzene

- Structure : Ethyl groups replacing methyl at 3',4' positions.

- Molecular Formula : C₁₈H₂₃N₃.

- Toxicity: TDLo (oral rat): 8467 mg/kg over 36 weeks (carcinogenic) .

- Physicochemical Impact : Ethyl groups increase hydrophobicity (higher logP) and molecular weight, affecting bioavailability .

Physicochemical Properties Comparison

Mutagenicity and Carcinogenicity

- The 2,3-dimethyl analog exhibits stronger mutagenic activity (Ames test positive at 4 µg/plate) than the 3,4-dimethyl variant, which lacks direct mutagenicity data but shows carcinogenicity at higher doses (9030 mg/kg in rats) .

- Fluorinated analogs prioritize tumorigenicity over direct carcinogenicity, likely due to metabolic resistance from fluorine .

Environmental Fate

- Soil Mobility : High adsorption (Koc ~7390) due to hydrophobicity; substituents like ethyl groups may enhance soil retention further .

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-p-(3,4-xylylazo)aniline, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves diazonium salt coupling between 3,4-dimethylaniline derivatives and N,N-dimethylaniline. Key steps include:

- Diazotization : Treatment of 3,4-dimethylaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

- Coupling Reaction : Reacting the diazonium salt with N,N-dimethylaniline in alkaline media (pH 8–10) to promote electrophilic substitution at the para position .

- Optimization : Yield improvements (up to 85%) are achieved by controlling temperature (<10°C), using excess coupling agent, and avoiding light exposure to prevent decomposition. Catalysts like Shvo’s catalyst () may enhance regioselectivity in substituted derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- UV-Vis Spectroscopy : Identifies the azo bond (λₐₐ ~450 nm) and monitors pH-dependent tautomerism (e.g., protonation at acidic pH shifts λₐₐ) .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 3,4-xylyl and dimethylamino protons at δ ~3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (253.38 g/mol) and fragmentation patterns .

- X-ray Diffraction : Single-crystal XRD with SHELX software () resolves bond lengths and angles, critical for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenic data for this compound?

Discrepancies arise from varying experimental models and doses:

- Dose-Response Analysis : Long-term rodent studies (e.g., 9030 mg/kg over 25 weeks induced tumors) vs. lower-dose in vitro assays (4 µg/plate mutagenicity in Salmonella) .

- Mechanistic Studies : Assess metabolic activation pathways (e.g., cytochrome P450-mediated azo bond cleavage) and DNA adduct formation using LC-MS/MS .

- Model Selection : Compare results across species (rat vs. mouse) and cell lines (hepatocytes vs. fibroblasts) to account for metabolic differences .

Q. What methodologies are employed to study the environmental fate and degradation pathways of this azo dye?

- Biodegradation Assays : OECD 301F tests show trace degradation (~0.29 ppm after 7 days) in wastewater, with no detection after subculturing .

- Adsorption Studies : Soil mobility is predicted via log Kₒc (7390), indicating strong adsorption to organic matter; pH-dependent cation formation (pKa ~3.2) further modulates mobility .

- Advanced Oxidation Processes (AOPs) : UV/H₂O₂ or Fenton reactions degrade the dye into non-toxic intermediates (e.g., quinones), monitored by HPLC-MS .

Q. What strategies are recommended for elucidating the electronic structure and azo bond reactivity under different pH conditions?

- Electrochemical Analysis : Cyclic voltammetry identifies redox peaks (e.g., azo bond reduction at −0.5 V vs. Ag/AgCl) and pH-dependent reversibility .

- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer pathways .

- Spectroelectrochemistry : In-situ UV-Vis tracks chromophore changes during electrolysis, linking electronic transitions to protonation states .

Q. How can researchers assess the compound’s potential for bioaccumulation and trophic transfer in aquatic ecosystems?

- BCF Estimation : Using log Kₒw (4.58), the bioconcentration factor (BCF) is ~1780, indicating high bioaccumulation in fish .

- Mesocosm Studies : Simulate aquatic food chains to measure trophic magnification factors (TMFs) via LC-MS/MS .

- QSAR Models : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) based on substituent electronic parameters .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。